molecular formula C22H15N3O5 B11565608 methyl 2-({[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl]carbonyl}amino)benzoate

methyl 2-({[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11565608
M. Wt: 401.4 g/mol
InChI Key: DKIFYAYDOLWPFW-UHFFFAOYSA-N
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Description

METHYL 2-(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}BENZAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}BENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Benzamido Group: This step involves the reaction of the pyrrolo[3,4-b]pyridine core with a benzamido derivative, often using coupling reagents like EDCI or DCC.

    Esterification: The final step is the esterification of the resulting compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}BENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}BENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}BENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The pyrrolo[3,4-b]pyridine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}BENZAMIDO)BENZOATE is unique due to its specific structural features and the presence of both the pyrrolo[3,4-b]pyridine core and the benzamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 2-[[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C22H15N3O5/c1-30-22(29)15-5-2-3-7-17(15)24-19(26)13-8-10-14(11-9-13)25-20(27)16-6-4-12-23-18(16)21(25)28/h2-12H,1H3,(H,24,26)

InChI Key

DKIFYAYDOLWPFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

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